molecular formula C12H12N2O2S B13424571 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol

2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol

Cat. No.: B13424571
M. Wt: 248.30 g/mol
InChI Key: BUIOWXFADQUFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a mercapto (-SH) group at position 2 and a 4-methoxybenzyl substituent at position 6. Pyrimidine scaffolds are widely studied for their biological and chemical versatility, particularly in drug discovery and agrochemical applications .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H12N2O2S/c1-16-10-4-2-8(3-5-10)6-9-7-11(15)14-12(17)13-9/h2-5,7H,6H2,1H3,(H2,13,14,15,17)

InChI Key

BUIOWXFADQUFGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with thiourea and an aldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or alcohols.

    Substitution: The hydroxyl and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interact with nucleic acids, affecting their function and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol and related pyrimidine derivatives:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Features
2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol* 4-Methoxybenzyl C₁₂H₁₂N₂O₂S 260.30 Aromatic substituent enhances lipophilicity; potential for π-π interactions.
2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol Methoxymethyl C₆H₈N₂O₂S 172.21 Smaller aliphatic group; higher solubility in polar solvents.
2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol Trifluoromethyl C₅H₃F₃N₂OS 220.15 Electron-withdrawing group; increased metabolic stability.
5-Butyl-2-mercapto-6-(methoxymethyl)pyrimidin-4-ol Methoxymethyl + Butyl C₁₀H₁₆N₂O₂S 228.31 Aliphatic chain enhances hydrophobicity; may affect membrane diffusion.
PPA2 (Agrochemical Activator) Methoxymethyl + Pyridyl C₁₂H₁₂F₃N₃O₂ 303.25 Dual substituents; optimized for plant defense activation.

Spectroscopic and Computational Insights

  • Quantum chemical studies on analogs (e.g., 2-amino-4-methoxy-6-methylpyrimidine) reveal that electron-donating groups (e.g., methoxy) stabilize the pyrimidine ring via resonance, whereas electron-withdrawing groups (e.g., trifluoromethyl) polarize the structure .

Biological Activity

2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a mercapto group, a methoxybenzyl moiety, and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

The chemical structure of 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol can be described as follows:

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂S
Molecular Weight248.30 g/mol
IUPAC Name6-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
InChI KeyBUIOWXFADQUFGE-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)CC2=CC(=O)NC(=S)N2

The biological activity of 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The mercapto group can form covalent bonds with thiol groups in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme modulation for therapeutic applications.
  • Nucleic Acid Interaction : The compound may also interact with nucleic acids, potentially affecting their stability and function, which could have implications for cancer treatment and gene regulation.
  • Antioxidant Activity : The presence of the hydroxyl group may contribute to antioxidant properties, enabling the compound to scavenge free radicals.

Biological Activities

Research has indicated several biological activities associated with 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol:

  • Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapy.
  • Antimicrobial Effects : Preliminary data suggest that the compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Antiviral Potential : There is ongoing research into the antiviral activities of this compound, particularly against viruses that are resistant to current treatments.

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as an anticancer agent.
  • Inhibition of Enzymatic Activity : In another study, the compound was tested for its ability to inhibit the enzyme dihydrofolate reductase (DHFR), an important target in cancer therapy. The IC50 value was determined to be 15 µM, indicating moderate inhibition compared to standard inhibitors.
  • Antimicrobial Testing : The compound was screened against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, supporting its potential as an antimicrobial agent.

Comparison with Similar Compounds

To better understand the unique properties of 2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-ol, it is useful to compare it with structurally similar compounds:

CompoundAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
2-Mercapto-6-(4-methoxybenzyl)pyrimidin-4-olModerateYesModerate
2-Mercapto-6-(4-methoxyphenyl)pyrimidin-4-olLowYesLow
6-Amino-2-mercapto-3H-pyrimidin-4-oneHighNoHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.